2-{(2E)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile
CAS No.: 332420-91-4
Cat. No.: VC15712150
Molecular Formula: C25H16N6OS
Molecular Weight: 448.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332420-91-4 |
|---|---|
| Molecular Formula | C25H16N6OS |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | 2-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzonitrile |
| Standard InChI | InChI=1S/C25H16N6OS/c26-15-19-13-7-8-14-20(19)28-29-23-22(18-11-5-2-6-12-18)30-31(24(23)32)25-27-21(16-33-25)17-9-3-1-4-10-17/h1-14,16,30H |
| Standard InChI Key | YRGAQRVGVRYPMH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=CC=C5C#N |
Introduction
Molecular Architecture and Structural Characterization
The compound’s structure integrates a pyrazole-thiazole core linked to a benzonitrile group via a hydrazinyl bridge. The pyrazole ring at position 4 features a phenyl substituent, while the thiazole moiety at position 2 is substituted with a phenyl group, creating a conjugated system that enhances electronic delocalization. The hydrazinyl group adopts an (E)-configuration, as indicated by the stereodescriptor "2E," which stabilizes the molecule through intramolecular hydrogen bonding .
X-ray crystallographic studies of related hydrazinyl-benzonitrile derivatives reveal planarity between the benzonitrile and hydrazinyl groups, with root-mean-square (r.m.s.) deviations as low as 0.016 Å . This planar arrangement facilitates π-π stacking interactions, which are critical for stabilizing crystalline phases and influencing solubility. Intramolecular N—H⋯O hydrogen bonds further rigidify the structure, while weak intermolecular C—H⋯O interactions contribute to supramolecular assembly .
Synthetic Methodologies and Optimization
Cyclocondensation Approaches
The synthesis of pyrazole-thiazole hybrids typically involves cyclocondensation reactions. For instance, 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamides react with phenacyl bromides to form thiazole rings, as demonstrated in the preparation of antimicrobial pyrazolyl-thiazole derivatives . Applying this strategy, the target compound could be synthesized by reacting a preformed 5-oxo-3-phenylpyrazole-4-carbothioamide with 4-phenyl-1,3-thiazol-2-yl phenacyl bromide.
Green Chemistry Innovations
Recent advances emphasize ionic liquids as multifunctional agents. In benzonitrile synthesis, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt replaces traditional hydroxylamine hydrochloride, eliminating corrosive byproducts and enabling catalyst-free reactions . Adapting this method, the benzonitrile moiety of the target compound could be synthesized under milder conditions (120°C, 2 hours) with near-quantitative yields, while the ionic liquid [HSO3-b-Py]·HSO4 facilitates phase separation and recycling .
Biological Activity and Structure-Activity Relationships
Antifungal Properties
Twenty-four pyrazolyl-thiazole derivatives demonstrated activity against Aspergillus niger, with minimum inhibitory concentrations (MICs) as low as 31.25 μg/mL, comparable to Ravuconazole . The 3,4-dimethoxyphenyl and 4-cyanophenyl substituents were particularly effective, underscoring the importance of aromatic electron density in antifungal activity. Given its 4-phenyl-thiazole and benzonitrile groups, the target compound may exhibit similar or superior antifungal performance.
Physicochemical Properties and Computational Insights
Tautomerism and Stability
Hydrazone-keto tautomerism is a defining feature of such systems. In the solid state, the hydrazone form predominates due to stabilization via N—H⋯O hydrogen bonds . Density functional theory (DFT) calculations on analogous compounds predict a tautomeric equilibrium constant (K) favoring the hydrazone form by 3:1 in solution, aligning with experimental observations .
Solubility and Partition Coefficients
LogP values for related benzonitrile derivatives range from 2.8 to 3.5, indicating moderate lipophilicity suitable for membrane permeation. Aqueous solubility is limited (<10 μg/mL at pH 7.4), necessitating formulation strategies such as nanoparticle encapsulation or prodrug design for biomedical applications.
Future Directions and Applications
Drug Development
The compound’s dual pyrazole-thiazole scaffold positions it as a candidate for multitarget antimicrobial agents. Structure-activity relationship (SAR) studies could optimize substituents at the pyrazole’s 3-position and thiazole’s 4-position to enhance potency against drug-resistant strains.
Materials Science
Conjugated systems with extended π-networks are promising for organic electronics. The target compound’s planar architecture and electron-deficient benzonitrile group could facilitate applications in organic light-emitting diodes (OLEDs) or non-linear optical (NLO) materials.
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